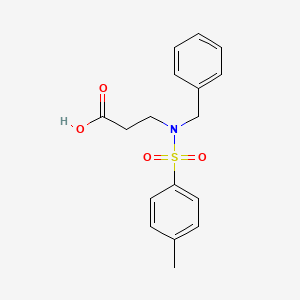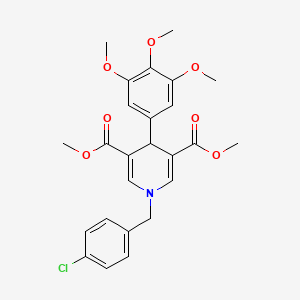![molecular formula C22H15ClN2O4S B11208633 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl (2E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B11208633.png)
3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl (2E)-3-(3-chlorophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzisothiazole moiety, which is known for its biological activity, and a propenoate group, which contributes to its reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzisothiazole Moiety: This step involves the reaction of o-aminothiophenol with a suitable oxidizing agent to form the benzisothiazole ring.
Amination Reaction: The benzisothiazole derivative is then reacted with an appropriate amine to introduce the amino group.
Esterification: The final step involves the esterification of the amino-substituted benzisothiazole with (E)-3-(3-chlorophenyl)-2-propenoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the propenoate group, converting it to the corresponding alkane.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkane derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the benzisothiazole moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections or cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzisothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The propenoate group may also contribute to the compound’s reactivity, allowing it to form covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Known for its use as a plasticizer.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE is unique due to its combination of a benzisothiazole moiety and a propenoate group. This combination imparts both biological activity and chemical reactivity, making it a versatile compound for various applications.
特性
分子式 |
C22H15ClN2O4S |
|---|---|
分子量 |
438.9 g/mol |
IUPAC名 |
[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] (E)-3-(3-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C22H15ClN2O4S/c23-16-6-3-5-15(13-16)11-12-21(26)29-18-8-4-7-17(14-18)24-22-19-9-1-2-10-20(19)30(27,28)25-22/h1-14H,(H,24,25)/b12-11+ |
InChIキー |
AHQLXZFKGNCGKI-VAWYXSNFSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)OC(=O)/C=C/C4=CC(=CC=C4)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)OC(=O)C=CC4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(4-Methylphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11208554.png)
![N-(3-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208562.png)
![N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208564.png)
![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(p-tolyl)urea](/img/structure/B11208571.png)
![2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide](/img/structure/B11208586.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B11208589.png)
![Methyl 4-[2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11208595.png)
![N-(2,5-difluorophenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11208600.png)

![2-(4-Fluorophenyl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11208613.png)
![2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11208617.png)
![3-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11208639.png)
